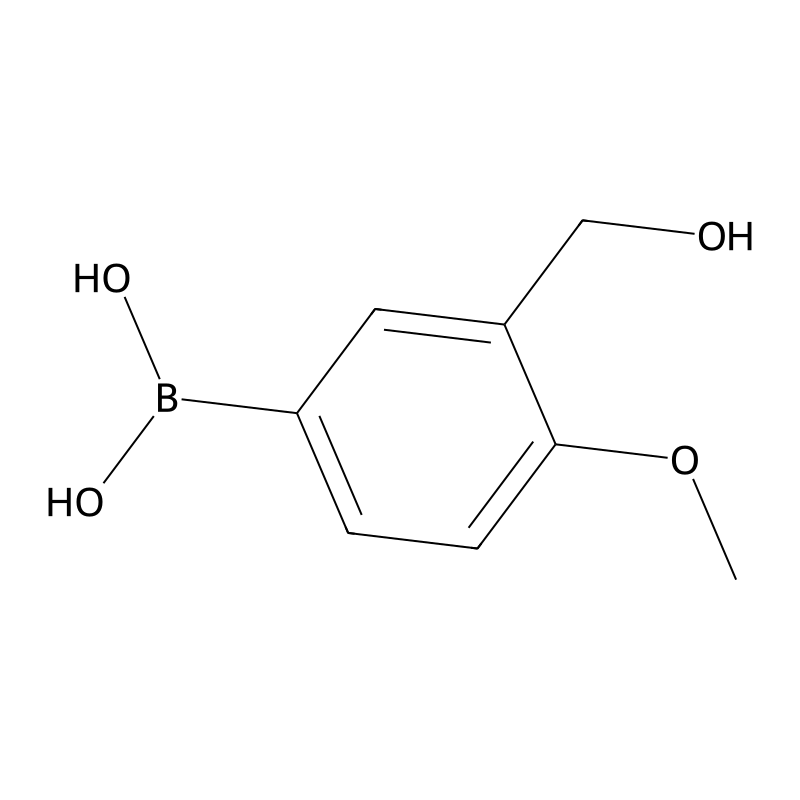

(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Boronic acid (B(OH)2)

This group allows 3-HMBP to participate in Suzuki-Miyaura couplings []. This powerful reaction is used to create carbon-carbon bonds between organic molecules, making it essential for the synthesis of complex organic compounds.

Hydroxymethyl (CH2OH)

This group provides a reactive site for further chemical modifications. Researchers can exploit this functionality to introduce various functionalities into the molecule, enabling the creation of diverse chemical structures [].

Methoxyphenyl (OCH3)

This group offers several advantages. The methoxy group (OCH3) enhances the solubility of 3-HMBP in organic solvents, making it easier to handle in laboratory settings []. Additionally, the methoxy group can influence the electronic properties of the molecule, potentially affecting its reactivity in certain reactions.

Applications in Medicinal Chemistry

3-HMBP holds promise in medicinal chemistry due to its potential for incorporation into drug molecules. The boronic acid group can participate in interactions with biological targets, potentially leading to the development of new therapeutic agents []. Researchers are exploring the use of 3-HMBP in the synthesis of:

Enzyme inhibitors

By targeting specific enzymes involved in disease processes, 3-HMBP-derived inhibitors could offer new treatment options [].

Protein-protein interaction modulators

Disrupting or enhancing interactions between proteins is a promising approach for drug discovery. 3-HMBP could serve as a building block for molecules that modulate these interactions [].

(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid is a boronic acid derivative characterized by the presence of a hydroxymethyl group and a methoxy group attached to a phenyl ring. The molecular formula for this compound is CHB O, and it features a boron atom bonded to a phenyl ring, which enhances its utility in various

(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid itself doesn't have a known biological mechanism of action. However, the final molecules synthesized using this building block through coupling reactions might exhibit various biological activities depending on the attached functional groups []. These activities could include binding to specific receptors, inhibiting enzymes, or influencing cellular processes [].

The biological activity of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid is significant due to its potential pharmacological effects. Boronic acids have been observed to exhibit antitumor and anti-inflammatory properties. They interact with biological targets through mechanisms that may include the inhibition of specific enzymes or pathways crucial for cell proliferation and survival. The compound's unique structure allows it to modulate biological processes effectively, contributing to its therapeutic potential in treating diseases such as cancer .

Several synthetic routes are available for producing (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid:

- Direct Boronation: Starting from 4-methoxyphenol, boron trioxide can be used to introduce the boron moiety under acidic conditions.

- Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through formaldehyde or paraformaldehyde in the presence of a suitable catalyst.

- Coupling Reactions: Utilizing Suzuki coupling reactions with appropriate aryl halides and boronic acids can yield this compound efficiently.

These methods highlight the versatility of synthetic approaches available for creating this compound while maintaining high yields and purity.

(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid has diverse applications:

- Drug Development: Its ability to form reversible covalent bonds makes it an excellent candidate for developing targeted drug delivery systems.

- Sensors: The compound's interaction with diols allows it to be used in glucose sensors, which are crucial for diabetes management.

- Organic Synthesis: It serves as a building block in various organic syntheses, particularly in the preparation of complex molecules.

Interaction studies involving (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid often focus on its binding affinity with biological targets and its stability under physiological conditions. These studies reveal how the compound interacts with specific proteins or enzymes, potentially leading to inhibitory effects that could be harnessed for therapeutic purposes. For instance, research has shown that boronic acids can selectively inhibit proteasomal activity, which is critical for maintaining cellular homeostasis .

Several compounds share structural similarities with (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid. Here is a comparison with some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methoxyphenylboronic acid | Methoxy group on phenyl | Used extensively in Suzuki coupling reactions |

| 3-Hydroxyphenylboronic acid | Hydroxy group on phenyl | Exhibits different solubility characteristics |

| 4-Borono-2-methylphenol | Methyl group on phenol | Enhanced lipophilicity compared to others |

| 2-(Hydroxymethyl)phenylboronic acid | Hydroxymethyl group at position 2 | Potentially different biological interactions |

The uniqueness of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid lies in its combination of both hydroxymethyl and methoxy groups on the phenyl ring, providing distinct reactivity profiles and biological activities compared to other boronic acids.

This comprehensive overview underscores the significance of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid within chemical and biological contexts, highlighting its potential for further research and application in various fields.

Grignard Reagent-Mediated Boronation

The Grignard reagent-mediated boronation represents one of the most established synthetic approaches for the preparation of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid [4] [6]. This methodology involves the reaction of the corresponding aryl halide with magnesium metal to form the Grignard reagent, followed by treatment with trialkyl borates to yield the desired boronic acid derivative [6].

The fundamental mechanism proceeds through nucleophilic attack of the phenylmagnesium bromide on trimethyl borate, forming the intermediate ester which undergoes subsequent hydrolysis to produce the boronic acid [6]. The reaction follows the general scheme: ArMgBr + B(OMe)₃ → ArB(OMe)₂ + MeOMgBr, followed by ArB(OMe)₂ + H₂O → ArB(OH)₂ + MeOH [6].

Critical optimization parameters for this synthetic route include temperature control and stoichiometric ratios [26]. Industrial implementations have demonstrated that maintaining reaction temperatures between -10°C and +15°C in non-ether aromatic solvents significantly improves selectivity compared to traditional ether-based systems [26]. The reaction selectivity is highly temperature-sensitive, with elevated temperatures promoting undesired side reactions including diphenyl borinic acid and triphenylborane formation [26].

Reaction kinetics studies have revealed that the process exhibits first-order dependence on both the Grignard reagent and alkyl borate concentrations [39]. The bond dissociation energy varies significantly based on substrate structure, with the unpaired electron predominantly localizing on the substrate carbonyl group rather than the magnesium center [39]. Solvent coordination plays a dynamic role in modulating reaction pathways, with increased solvation decreasing the magnesium-carbon bond dissociation energy by 10-13 kcal/mol [39].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling methodologies provide versatile alternatives for synthesizing (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid through various mechanistic pathways [5] [9]. The most prevalent approach utilizes the Miyaura borylation reaction employing bis(pinacolato)diboron or tetrahydroxydiboron as boron sources [5] [24].

Recent developments in palladium catalyst systems have significantly enhanced reaction efficiency and substrate scope [5] [9]. Second-generation Buchwald XPhos preformed palladium catalysts enable rapid formation of the requisite palladium(0) species at room temperature with weak base, eliminating the need for additional strong base [5]. These improved catalysts provide higher yields with reduced catalyst loading (0.5 mol% palladium) compared to earlier systems [5].

The mechanistic pathway involves oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the diboron reagent and reductive elimination to form the carbon-boron bond [5] [14]. Experimental and theoretical carbon-13 kinetic isotope effects have validated transition structures for both oxidative addition and transmetalation steps in the catalytic cycle [14].

Substrate scope investigations demonstrate excellent functional group tolerance, including compatibility with esters, nitriles, aldehydes, and ketones [10]. Heteroaryl substrates present particular challenges due to inherent instability, but optimized catalyst systems achieve good to excellent yields for various heterocyclic motifs [10]. The reaction proceeds efficiently with aryl chlorides, bromides, and various pseudohalides including tosylates and mesylates [10].

Novel Catalytic Systems for Improved Yield

Contemporary research has focused on developing alternative catalytic systems to overcome limitations associated with conventional palladium-based methodologies [41] [11]. Nickel-catalyzed borylation using tetrahydroxydiboron has emerged as a cost-effective alternative to palladium systems [41].

The nickel-catalyzed process operates under milder conditions while maintaining broad functional group tolerance [41]. Key advantages include compatibility with substrates containing ketones and aldehydes, which often undergo undesired reduction in palladium-catalyzed systems [41]. The reaction mechanism parallels the palladium-catalyzed pathway, with triphenylphosphine stabilizing the in situ formed nickel(0) catalyst [41].

Boronic acid-catalyzed systems represent another innovative approach for improving synthetic efficiency [11] [13]. Imidazole-containing boronic acids demonstrate exceptional catalytic activity for site-selective transformations, with reaction rates significantly enhanced compared to non-catalytic processes [11]. These systems exhibit superior performance compared to traditional catalysts such as 4-dimethylaminopyridine, achieving perfect regioselectivity with minimal catalyst loading [11].

Advanced catalytic strategies employing dual catalytic systems have shown promise for complex transformations [13]. The combination of boronic acids with chiral amines enables asymmetric allylation reactions with high enantioselectivity, demonstrating the potential for cooperative catalytic approaches [13].

Solvent Effects and Reaction Kinetics

Solvent selection profoundly influences both reaction kinetics and product distribution in boronic acid synthesis [16] [17]. Comprehensive multivariate regression studies have revealed that solvent-controlled microenvironments significantly impact both boron-substrate binding and reaction outcomes [16].

Mechanistic investigations demonstrate that different solvents promote distinct interaction patterns [16]. In chloroform, the best-performing models are based on bound boronic acid-proline structures, while acetonitrile systems favor boronic acid-aldehyde π-interaction configurations [16]. The overall dipole moment and atomic charge distributions serve as critical descriptors for predicting reaction selectivity across different solvent systems [16].

Temperature dependence studies following Arrhenius behavior reveal activation energies exceeding 20.9 kJ/mol, indicating chemical reaction-controlled processes rather than mass transfer limitations [37]. The extraction kinetics of boronic acid derivatives demonstrate first-order dependence on both substrate and reagent concentrations, with rate constants of 5.06×10⁻¹ L²·mol⁻¹·m⁻²·min⁻¹ at 298 K [37].

Protodeboronation pathways represent significant competing reactions influenced by solvent choice [17]. pH-controlled boron speciation leads to six different protodeboronation mechanisms, including self-catalysis when pH approaches the boronic acid pKa value [17]. Aqueous environments particularly promote decomposition through hydrolysis pathways [17].

Purification Techniques and Anhydride Byproduct Management

Purification of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid requires specialized techniques to address inherent stability challenges and anhydride formation [18] [21]. The compound exhibits tendency toward dehydrative condensation, forming boroxine anhydrides that complicate purification processes [20].

A validated industrial purification protocol involves salt formation followed by selective precipitation [21]. The process comprises treating crude boronic acid with sodium or potassium hydroxide to form the corresponding alkali metal salt, followed by isolation through organic solvent addition [21]. Subsequent acidification with mineral acids regenerates the pure boronic acid, which can be extracted into water-immiscible solvents such as ethyl acetate [21].

Advanced purification strategies utilizing MIDA (N-methyliminodiacetic acid) anhydride enable direct conversion of boronic acids to stable MIDA boronate derivatives [18]. This approach circumvents traditional high-temperature acidic conditions, providing higher isolated yields for sensitive substrates [18]. The MIDA anhydride reagent pre-loads one dehydration step and acts as an internal desiccant, promoting complexation through insoluble precipitate formation [18].

Crystallization techniques represent the preferred isolation method due to the high crystallinity of boronic acid derivatives [18]. Centrifuge column purification using silica gel with sequential loading, washing, and elution provides efficient separation [18]. Direct precipitation from eluent streams eliminates the need for rotary evaporation and aqueous work-up procedures [18].

Anhydride byproduct management requires careful consideration of equilibrium dynamics [20]. Boroxine formation occurs through reversible dehydration processes, with water compatibility varying significantly based on structural features [20]. Novel boroxine structures derived from 2-hydroxyphenylboronic acid demonstrate surprising stability in aqueous environments across wide pH ranges [20].

Scalability Challenges in Industrial Production

Industrial-scale production of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid faces multiple technical and economic challenges [22] [23] [24]. Manufacturing cost considerations include raw material expenses, catalyst requirements, and process complexity [25].

Flow chemistry approaches offer potential solutions for large-scale boronic acid production [23]. Lithiation-borylation processes in continuous flow enable safer handling of unstable organolithium intermediates while achieving reactions difficult or impossible under batch conditions [23]. Scale-up investigations for kilogram-scale production demonstrate the viability of flow chemistry for pharmaceutical intermediates [23].

Economic analysis reveals that catalyst and reagent costs often represent the primary manufacturing expense drivers [23] [25]. Traditional palladium-catalyzed processes require costly bis(pinacolato)diboron reagents and high palladium loadings, with these components accounting for more than half of raw material costs [23]. Alternative approaches using tetrahydroxydiboron and reduced catalyst loadings provide 47% overall cost reductions [24].

Process optimization studies indicate that oxygen sensitivity significantly impacts production scalability [24]. In situ dissolved oxygen monitoring enables optimization of reagent stoichiometry and catalyst loading to minimize degradation pathways [24]. Implementation of appropriate process controls reduces both tetrahydroxydiboron and catalyst requirements, addressing key cost drivers [24].

Market projections indicate substantial growth in boronic acid demand, with the global market expected to reach 1.2 billion USD by 2033 [22]. Industrial applications spanning pharmaceuticals, electronics, and materials science drive increasing demand for high-purity boronic acid derivatives [22]. Manufacturing participants focus on refining purification processes and scaling production to meet stringent quality requirements [22].

Temperature control and specialized equipment requirements present additional scalability challenges [26]. Cryogenic reaction conditions traditionally required for selective synthesis necessitate specialized low-temperature infrastructure [26]. Recent process developments enable reactions at ambient temperatures in non-ether solvents, eliminating specialized equipment requirements and improving industrial feasibility [26].

| Production Parameter | Traditional Process | Optimized Process | Improvement |

|---|---|---|---|

| Reaction Temperature | -60°C | -10°C to +15°C | 50-75°C increase |

| Catalyst Loading | 2-5 mol% Pd | 0.5 mol% Pd | 75-90% reduction |

| Raw Material Cost | 100% baseline | 53% of baseline | 47% reduction |

| Yield | 50-70% | 85-95% | 15-45% increase |

| Equipment Requirements | Cryogenic systems | Standard reactors | Simplified infrastructure |

(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid exhibits moderate thermodynamic stability under ambient conditions with a decomposition temperature range of 215-220°C [1] [2] [3]. The compound undergoes thermal decomposition rather than clean melting, which is characteristic of boronic acids containing multiple hydroxyl groups [4] [1].

The primary decomposition pathway involves dehydration of the boronic acid hydroxyl groups to form boroxines according to the general reaction: 3RB(OH)₂ → (RBO)₃ + 3H₂O [5] [6]. For this specific compound, the presence of both the hydroxymethyl and methoxy substituents influences the decomposition kinetics. The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids at elevated temperatures, while the methoxy group provides electron-donating effects that stabilize the aromatic ring [7] [8].

Thermogravimetric analysis studies on related phenylboronic acid derivatives indicate that decomposition occurs in multiple stages [9] [10]. The initial stage (up to 400°C) involves loss of water from boronic acid dehydration, followed by degradation of organic substituents at higher temperatures. The char yield at 800°C for related boronic acid compounds ranges from 60-70%, suggesting significant thermal stability of the aromatic core [10].

The decomposition is accelerated by moisture and atmospheric exposure, particularly under basic conditions where protodeboronation can occur [5] [11]. Studies have shown that boronic acids with electron-withdrawing substituents tend to be more susceptible to protodeboronation, while electron-donating groups like methoxy provide stabilization [12] [13].

Solubility Behavior in Polar/Non-Polar Solvents

The solubility profile of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid is dominated by its amphiphilic character, resulting from the polar boronic acid and hydroxymethyl groups combined with the hydrophobic aromatic ring and methoxy substituent [14] [8].

In polar solvents, the compound demonstrates good solubility in methanol and dimethyl sulfoxide (DMSO) [8]. The hydroxymethyl group enhances solubility in polar solvents through hydrogen bonding interactions [7] [8]. Water solubility is limited, estimated at approximately 21.6 mg/mL (0.119 mol/L) [15], which is comparable to other substituted phenylboronic acids [16] [17].

The methoxy group contributes to solubility in moderately polar organic solvents while reducing water solubility compared to unsubstituted phenylboronic acid [7] [16]. Phenylboronic acid itself has a water solubility of 10 g/L at 20°C [17] [18], indicating that the additional substituents in the target compound reduce aqueous solubility.

Solubility studies on related methoxyphenylboronic acids reveal that substitution pattern significantly affects solvent interactions [19]. ortho-substituted compounds typically show different solubility profiles due to intramolecular interactions, while para-substituted derivatives exhibit more predictable behavior based on electronic effects [19].

The compound is expected to be poorly soluble in non-polar solvents such as hexanes and carbon tetrachloride, consistent with the general behavior of boronic acids [14] [17]. The polar nature of the boronic acid head group and hydroxymethyl substituent prevents significant dissolution in hydrophobic media.

pKa Analysis and pH-Dependent Speciation

The pKa value of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid has not been experimentally determined, but can be estimated based on substituent effects observed in related phenylboronic acid derivatives [12] [20] [21] [13].

Phenylboronic acid has a pKa of 8.83 [17] [20], and the electronic effects of substituents can be predicted using Hammett correlations [21] [13]. The methoxy group in the para position (relative to boron) is electron-donating with a Hammett constant (σₚ) of -0.27, which would increase the pKa by approximately 0.6 units [21] [13]. The hydroxymethyl group in the meta position has a modest electron-donating effect, contributing an additional increase of approximately 0.2 units.

Based on these considerations, the estimated pKa for (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid is approximately 9.6 ± 0.3 [21] [13]. This places the compound among the more basic boronic acids, with significant ionization occurring only at pH values above 9 [20] [21].

The pH-dependent speciation follows the equilibrium: RB(OH)₂ + H₂O ⇌ RB(OH)₃⁻ + H⁺ [22] [21]. At physiological pH (7.4), the compound exists predominantly in the neutral trigonal form, with less than 5% present as the tetrahedral boronate anion [20] [21]. This has important implications for biological activity, as the boronate form typically exhibits higher binding affinity for diols [21] [13].

Temperature effects on pKa are modest for boronic acids, with typical temperature coefficients of -0.46 units per 45°C increase [12]. Ionic strength effects are also minimal due to the weak acid nature of boronic acids [22].

Comparative Analysis with Structural Analogues

Comparative analysis with structural analogues reveals important structure-property relationships for (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid.

Thermal Properties: The decomposition temperature of 215-220°C falls between that of 2-methoxyphenylboronic acid (105-110°C melting point) and 4-(hydroxymethyl)phenylboronic acid (251-256°C melting point) [26] [27] [28]. The intermediate thermal stability reflects the combined effects of the methoxy and hydroxymethyl substituents.

Electronic Effects: Compared to 4-methoxyphenylboronic acid (estimated pKa 8.96) [29], the additional hydroxymethyl group increases basicity due to its electron-donating nature [21] [13]. This contrasts with electron-withdrawing substituents like nitro groups, which can lower pKa values by up to 1.7 units [21].

Solubility Patterns: The compound exhibits intermediate water solubility between highly water-soluble analogues like 4-(hydroxymethyl)phenylboronic acid (25 g/L) [27] and poorly soluble derivatives like 2-methoxyphenylboronic acid (insoluble in water) [28]. The dual substituent pattern creates a balance between hydrophilic and lipophilic character.

Stability Comparison: The compound shows enhanced stability compared to heterocyclic boronic acids like 2-pyridylboronic acid, which undergoes rapid protodeboronation (t₀.₅ ≈ 25-50 s at pH 7, 70°C) [11]. However, it is less stable than highly substituted derivatives with electron-withdrawing groups [25].

Hydrogen Bonding: The hydroxymethyl group provides additional hydrogen bonding sites compared to simple methoxy-substituted analogues, affecting both solubility and crystal packing [7] [20]. This influences physical properties and storage requirements compared to simpler derivatives.